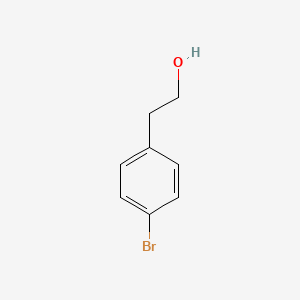

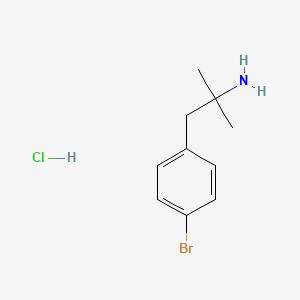

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, involves complex processes that include X-ray diffraction for structural characterization and spectroscopic characterization using FT-IR, UV-Vis, and NMR spectroscopies. This approach ensures accurate determination of the compound's structure and properties (Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is stable, as indicated by the negative HOMO and LUMO energies. The small energy gap between these orbitals suggests a propensity for intramolecular charge transfer, which is critical for certain properties like nonlinear optical behavior. Natural bond orbital analysis further confirms the presence of molecular charge transfer within the structure (Tamer et al., 2016).

Chemical Reactions and Properties

Reactions involving bromophenyl compounds, such as with primary amines under CuI catalysis, lead to the formation of derivatives like benzimidazoles. This demonstrates the compound's reactivity and potential for forming various derivatives with distinct properties (Lygin & Meijere, 2009).

科学的研究の応用

Synthesis and Chemistry

Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, closely related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles and thiophenes, suggesting potential applications in heterocyclic chemistry (Lygin & Meijere, 2009).

Amine Oxidation Mediation : Tris(4-bromophenyl)amine, a compound similar in structure, has been shown to be an effective mediator for the indirect oxidation of amines, indicating potential utility in organic synthesis (Pletcher & Zappi, 1989).

Synthesis of Tertiary Amino Alcohols : Derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been used to create a series of tertiary amino alcohols, which could have applications in synthesizing compounds with medicinal properties (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Studies : Studies on amine derivative compounds, including structures related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, have shown effectiveness as corrosion inhibitors for metals in acidic solutions, suggesting applications in material science and industrial processes (Boughoues et al., 2020).

Pharmaceutical and Medicinal Chemistry

Synthesis of Novel Derivatives for Biological Activities : Research has been conducted on synthesizing and evaluating the antimicrobial and cytotoxic activities of novel derivatives related to 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride, suggesting its potential in developing new pharmaceutical agents (Noolvi et al., 2014).

Potential in Synthesizing Psychotomimetic Agents : While focusing on non-drug-related applications, it's noteworthy that derivatives of 1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride have been investigated for their psychotomimetic properties, highlighting the chemical's relevance in neuropsychopharmacology research (Zweig & Castagnoli, 1977).

Photophysical Studies

- Charge-Transfer Interactions in Photoreactions : The interactions between similar compounds and amines in photoreactions have been studied, indicating potential applications in photophysical research and material sciences (Aloisi & Elisei, 1990).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.

Please consult with a qualified professional or refer to relevant resources for specific information on “1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride”.

特性

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDPXUKBNWPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

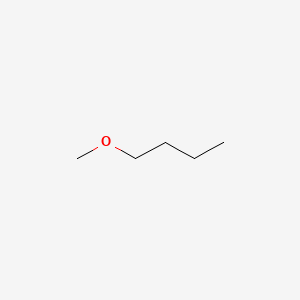

CC(C)(CC1=CC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163347 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methylpropan-2-amine hydrochloride | |

CAS RN |

1463-08-7 |

Source

|

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, p-bromo-alpha,alpha-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)